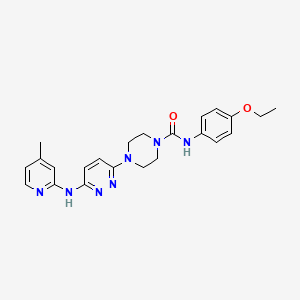

N-(4-ethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

説明

特性

IUPAC Name |

N-(4-ethoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O2/c1-3-32-19-6-4-18(5-7-19)25-23(31)30-14-12-29(13-15-30)22-9-8-20(27-28-22)26-21-16-17(2)10-11-24-21/h4-11,16H,3,12-15H2,1-2H3,(H,25,31)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQDYPCOTIUYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-ethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound's molecular formula is with a molecular weight of 433.5 g/mol. The structure features a piperazine core linked to a pyridazine moiety and an ethoxyphenyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N7O2 |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 1021221-66-8 |

Research indicates that N-(4-ethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide exhibits inhibitory effects on various biological targets, particularly in the context of cancer and infectious diseases.

- CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial in sterol biosynthesis in pathogens such as Leishmania spp. This inhibition can disrupt the growth and proliferation of these organisms, making it a candidate for antiparasitic therapies .

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties due to its ability to interfere with kinase signaling pathways. Kinase inhibitors are vital in cancer treatment as they can halt tumor growth by blocking the signals that promote cell division .

Pharmacological Effects

The pharmacological profile of N-(4-ethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide includes:

- Antiproliferative Effects : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting potential utility in oncology .

- Selectivity for Pathogenic Cells : The compound shows selective toxicity towards Leishmania promastigotes compared to mammalian cells, indicating a favorable therapeutic index .

Study on CYP Inhibition

In a study assessing the efficacy of various piperazine derivatives, N-(4-ethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide was highlighted for its potent inhibition of CYP51, with IC50 values indicating strong activity against Leishmania donovani . This suggests its potential as a lead compound for developing new treatments against leishmaniasis.

Antitumor Activity Assessment

Another investigation focused on the antitumor activity of this compound revealed that it effectively inhibited cell growth in several human cancer cell lines. The mechanism appears to involve disruption of key signaling pathways associated with cell survival and proliferation .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare piperazine-carboxamide derivatives like this compound, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step nucleophilic aromatic substitution and amide coupling reactions . For example:

- Step 1: Formation of the pyridazine-piperazine core via substitution of halogenated pyridazines with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2: Introduction of the 4-ethoxyphenyl group via carboxamide coupling using EDCI/HOBt as activators in anhydrous DCM .

Key factors affecting yield : - Solvent polarity (DMF vs. THF) impacts reaction kinetics.

- Catalyst choice (e.g., Pd catalysts for cross-coupling steps) .

- Purification methods : Column chromatography with gradients of methanol/ethyl acetate improves purity, as seen in similar compounds with yields ranging from 17–32% .

Advanced: How can contradictory NMR spectral data (e.g., unexpected splitting or integration ratios) be resolved during structural characterization?

Answer:

Contradictions in ¹H/¹³C NMR data often arise from conformational flexibility (e.g., piperazine ring puckering) or dynamic proton exchange . Methodological solutions include:

- Variable-temperature NMR : To slow exchange processes and resolve overlapping peaks .

- 2D NMR techniques : HSQC and HMBC to correlate ambiguous proton-carbon couplings, as demonstrated for pyridazine-piperazine analogs .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide) to validate chemical shifts .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the purity and identity of this compound?

Answer:

- LCMS : To confirm molecular weight (e.g., observed [M+H]⁺ peaks within ±0.1 Da of theoretical values) .

- ¹H/¹³C NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and piperazine methylene groups (δ 3.2–3.8 ppm) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability of the pyridazine-piperazine core .

- Molecular docking : Screens potential targets (e.g., kinase enzymes) by modeling interactions between the carboxamide group and active-site residues .

- QSAR modeling : Correlates substituent effects (e.g., 4-methylpyridin-2-yl vs. 3-fluorophenyl) with biological activity trends observed in analogs .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (IC₅₀ determination) .

- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects .

- Microbial susceptibility testing : Broth microdilution for antibacterial activity against Gram-positive/negative strains .

Advanced: How can researchers address low solubility or stability issues during biological testing?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve stability in physiological buffers .

- Lyophilization : Formulate as a lyophilized powder for long-term storage, reconstituted in saline before use .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Answer:

- N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide : Shows enhanced anticancer activity due to the quinoline core .

- Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate : Exhibits potent enzyme inhibition via sulfonamide interactions .

- N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide : Demonstrates improved metabolic stability with a pyrrolidinone moiety .

Advanced: What strategies can mitigate synthetic challenges in forming the pyridazine-piperazine linkage?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yields of heat-sensitive intermediates .

- Protecting groups : Use Boc-protected piperazines to prevent unwanted side reactions during coupling steps .

- Flow chemistry : Enables precise control of stoichiometry and temperature for exothermic reactions .

Basic: How is the purity of intermediates monitored during multi-step synthesis?

Answer:

- TLC : Silica plates with UV visualization (Rf values compared to standards) .

- In-line IR spectroscopy : Tracks functional group transformations (e.g., amide bond formation at ~1650 cm⁻¹) .

- Mass-directed purification : Combines LCMS with automated fraction collection for critical intermediates .

Advanced: What mechanistic studies are needed to explain unexpected bioactivity trends in analogs?

Answer:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics with target proteins .

- Metabolomic profiling : Identifies off-target effects using LC-MS/MS to track metabolite formation .

- X-ray crystallography : Resolves binding modes, as seen in N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide co-crystallized with kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。